![molecular formula C24H31NO3 B4577431 2-ethylbutyl 6-(4-ethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4577431.png)
2-ethylbutyl 6-(4-ethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of complex indole derivatives involves multi-step chemical reactions, starting from basic indole precursors to obtain the final compound. For instance, similar compounds have been synthesized through condensation, cyclization, and functional group transformations. These processes often require precise conditions to ensure high yields and purity of the final product (Sharma et al., 2012).
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by X-ray diffraction and NMR techniques. These methods provide detailed insights into the crystal structure, conformation, and stereochemistry of the molecules. For example, the crystal structure of related compounds has been determined, revealing the arrangement of functional groups and overall molecular geometry (Hu et al., 2018).
Chemical Reactions and Properties
Indole derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions are essential for modifying the molecular structure and introducing new functional groups, thereby altering the chemical properties of the compound. The reactivity is often influenced by the electron density and steric factors of the indole ring and substituents (Kaptı et al., 2016).
Physical Properties Analysis
The physical properties of indole derivatives, such as melting point, boiling point, solubility, and crystallinity, are crucial for their application in various fields. These properties depend on the molecular structure and can be tailored through synthetic modifications. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to assess these properties (Sapnakumari et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability, are defined by the functional groups present in the indole derivatives. These properties are pivotal in determining the compound's behavior in chemical reactions and its potential applications in various industries. Detailed chemical analysis helps in understanding these properties for targeted synthesis and application (Orozco et al., 2004).
Scientific Research Applications
Metabolism and Pharmacokinetics
Compounds similar to "2-ethylbutyl 6-(4-ethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate" have been studied for their metabolism and pharmacokinetics in the human body. For instance, research on the metabolism and disposition of β-carboline derivatives and other structurally related compounds reveals insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies often involve elucidating metabolic pathways, identifying metabolites, and assessing pharmacokinetic parameters such as half-life, clearance, and bioavailability (Krause & Dorow, 1993).
Toxicology
The toxicological assessment of compounds structurally related to "2-ethylbutyl 6-(4-ethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate" can provide insights into potential health risks, safety profiles, and mechanisms of toxicity. Studies may explore acute and chronic effects, dose-response relationships, and potential organ-specific toxicities. Understanding the toxicokinetics, such as how the compound and its metabolites are processed in the body, is also crucial (Nihlen et al., 1998).
Environmental Impact and Exposure
Research on the environmental impact and human exposure to structurally similar compounds focuses on their presence in the environment, routes of exposure, and potential health effects. Studies might investigate the persistence and bioaccumulation of these compounds, their degradation products, and exposure assessments through biomonitoring. Understanding the environmental fate of these compounds helps assess their potential ecological risks and inform regulatory decisions (Casas et al., 2011).
Drug Discovery and Development
Compounds with structural similarities to "2-ethylbutyl 6-(4-ethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate" may be explored for their therapeutic potential. Research in this area includes investigating their mechanism of action, efficacy in disease models, and potential as lead compounds in drug discovery. Such studies contribute to the development of new medications for various diseases, highlighting the importance of understanding the fundamental properties of these compounds (Rubenstein & Zeitlin, 1998).
properties
IUPAC Name |
2-ethylbutyl 6-(4-ethylphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-5-16(6-2)14-28-24(27)23-15(4)22-20(25-23)12-19(13-21(22)26)18-10-8-17(7-3)9-11-18/h8-11,16,19,25H,5-7,12-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDVRSADSUTHAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC3=C(C(=C(N3)C(=O)OCC(CC)CC)C)C(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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